N-(1-cyclohexyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N-methylbenzenesulfonamide
Description
N-(1-cyclohexyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N-methylbenzenesulfonamide is a synthetic small molecule featuring a [1,2,4]triazolo[4,3-a]quinoxaline core fused with a cyclohexyl group at position 1 and an N-methylbenzenesulfonamide moiety at position 4. Its design integrates a sulfonamide group for enhanced hydrogen-bonding interactions and a lipophilic cyclohexyl substituent, which may improve cell membrane permeability compared to simpler analogs.
Properties
IUPAC Name |
N-(1-cyclohexyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S/c1-26(30(28,29)17-12-6-3-7-13-17)21-22-25-24-20(16-10-4-2-5-11-16)27(22)19-15-9-8-14-18(19)23-21/h3,6-9,12-16H,2,4-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLBBGSFYDABAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC2=CC=CC=C2N3C1=NN=C3C4CCCCC4)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(1-cyclohexyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N-methylbenzenesulfonamide is DNA . This compound is a DNA intercalator, which means it inserts itself between the base pairs in the DNA double helix. This interaction can disrupt the normal functioning of the DNA, making this compound potentially useful as an anticancer agent.
Mode of Action
This compound interacts with its target by intercalating into the DNA . This intercalation can disrupt the DNA replication process, thereby inhibiting cell division and growth. Molecular docking studies have been performed to investigate the binding modes of this compound with the DNA active site.
Biochemical Pathways
It is known that dna intercalation can disrupt several cellular processes, including dna replication and transcription. This disruption can lead to cell cycle arrest and apoptosis, which are key mechanisms in the action of many anticancer drugs.
Pharmacokinetics
In silico admet (absorption, distribution, metabolism, excretion, and toxicity) profiles have been generated for similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives. These profiles can provide insights into the compound’s bioavailability, distribution in the body, metabolism, and potential for toxicity.
Result of Action
The result of the action of this compound is the inhibition of cell division and growth, leading to cell death. This is due to the compound’s ability to intercalate into DNA and disrupt the DNA replication process. In particular, one derivative of this compound was found to be potent against HepG2, HCT116, and MCF-7 cancer cell lines.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other molecules in the environment, such as proteins or other drugs, can potentially interact with the compound and affect its action.
Chemical Reactions Analysis
Reaction Mechanisms
The chemical transformations that N-(1-cyclohexyl- triazolo[4,3-a]quinoxalin-4-yl)-N-methylbenzenesulfonamide can undergo include:
-
Nucleophilic Substitution Reactions : The sulfonamide group can participate in nucleophilic substitution reactions where it can react with various electrophiles to form new derivatives.
-
Electrophilic Aromatic Substitution : The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization at various positions on the ring.
-
Deprotonation and Protonation : The presence of nitrogen atoms in the triazole and quinoxaline rings allows for deprotonation under basic conditions or protonation under acidic conditions, which can influence reactivity.
Biological Activity Implications
Preliminary studies indicate that compounds with similar structures may inhibit enzymes involved in disease pathways. For instance:
-
Enzyme Inhibition : Compounds featuring a benzenesulfonamide moiety have been associated with inhibition of carbonic anhydrases (CAs), which are crucial for tumor growth under hypoxic conditions.
-
Anticancer Activity : The structural characteristics suggest potential anticancer properties due to their ability to interact with biological targets and pathways involved in tumor progression.
Data Tables
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure: [1,2,4]Triazolo[4,3-a]quinoxaline Derivatives
The triazoloquinoxaline scaffold is shared with several bioactive analogs. For example:
- 2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl)acetamide: This bis-triazoloquinoxaline derivative demonstrated potent TopoII inhibition (IC₅₀ = 0.8 µM), DNA intercalation, and apoptosis induction in Caco-2 cells . Compared to the target compound, the absence of a sulfonamide group and the presence of a fluorophenylacetamide side chain may reduce solubility but enhance specificity for TopoII.
- N-[2-(4-Methoxyphenyl)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzamide: This analog substitutes the sulfonamide with a benzamide group and includes a 4-methoxyphenyl substituent . The benzamide moiety likely engages in π-π stacking with DNA bases, while the methoxy group improves metabolic stability. However, the target compound’s sulfonamide may offer stronger hydrogen-bonding interactions with TopoII or DNA.
Key Structural Differences
Sulfonamide-Containing Analogs
The sulfonamide group is a critical pharmacophore. For instance:
- N-(4-Methoxyphenyl)benzenesulfonamide : A simpler analog with demonstrated bioactivity in structural studies . Its unmethylated sulfonamide participates in hydrogen bonding via NH groups, whereas the target compound’s N-methylation may reduce polarity, enhancing blood-brain barrier penetration.
- In contrast, the target compound’s triazoloquinoxaline core provides planar aromaticity for stronger intercalation despite lacking an amino group.
Functional Implications
- TopoII Inhibition : The target compound’s cyclohexyl group may stabilize hydrophobic interactions with TopoII’s ATP-binding pocket, a feature absent in simpler sulfonamides .
- Cytotoxicity: Derivatives with triazoloquinoxaline cores exhibit IC₅₀ values in the low micromolar range (e.g., 1.2–3.5 µM in HePG-2 cells) , suggesting the target compound may share comparable potency.
Research Findings and Hypotheses
Anticancer Mechanisms
- DNA Intercalation: The planar triazoloquinoxaline core likely intercalates into DNA, analogous to related compounds .
- Cell Cycle Arrest : Similar derivatives induce G2/M phase arrest ; the cyclohexyl group may prolong this effect by enhancing cellular uptake.
- Apoptosis Induction : Sulfonamides trigger caspase-3 activation ; the target compound’s N-methylation may modulate this pathway.
Pharmacokinetic Predictions
Data Table: Cytotoxic Activities of Structural Analogs
Note: Predicted values for the target compound are based on structural extrapolation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
